![molecular formula C19H12F6N4O4S B2890208 6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide CAS No. 1092346-08-1](/img/structure/B2890208.png)
6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives depend on the specific compound and its intended use. For instance, Sulfoxaflor, a TFMP derivative, is prepared via a condensation reaction with a trifluoromethyl-containing building block . The specific chemical reactions involving “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” are not detailed in the available resources.Physical And Chemical Properties Analysis
TFMP and its derivatives are known for their distinctive physical–chemical properties, bestowed by the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . The specific physical and chemical properties of “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” are not detailed in the available resources.Aplicaciones Científicas De Investigación
Agrochemical Industry
Crop Protection: Trifluoromethylpyridine (TFMP) derivatives are extensively used in the agrochemical industry for crop protection. The compound’s derivatives have been incorporated into over 20 agrochemicals with ISO common names, indicating their widespread acceptance and utility in protecting crops from pests .
Pharmaceutical Industry
Drug Development: Several pharmaceutical products containing the TFMP moiety have been approved for market use. Additionally, many candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the combination of fluorine’s unique properties and the characteristics of the pyridine ring .
Veterinary Medicine
Veterinary Products: TFMP derivatives are not only limited to human pharmaceuticals but also extend to veterinary medicine. Two veterinary products containing this moiety have been granted market approval, showcasing the compound’s versatility and importance in animal health .
Chemical Synthesis
Intermediate for Synthesis: The compound serves as an intermediate in the synthesis of various other chemicals. Its derivatives are in high demand for the production of several crop-protection products, highlighting its role as a crucial building block in chemical synthesis .
Material Science
Functional Materials Development: Advances in material science have been propelled by the development of organic compounds containing fluorine, such as TFMP derivatives. Their impact on the physical properties of materials makes them valuable in creating new functional materials .
Biological Research
Study of Physicochemical Properties: The unique physicochemical properties of TFMP derivatives, due to the fluorine atoms and pyridine structure, make them subjects of interest in biological research. Studies focus on understanding how these properties influence biological activity .
Mecanismo De Acción
The mechanism of action for TFMP derivatives can vary widely depending on their specific structure and application. For instance, some TFMP derivatives are used in pesticides due to their superior pest control properties . The specific mechanism of action for “6-(trifluoromethyl)-N’-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide” is not detailed in the available resources.
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily over the years due to their wide-ranging potential applications in agrochemical and pharmaceutical compounds . Future research may focus on developing new synthetic methods for introducing TFMP groups within other molecules and exploring their potential applications .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-N'-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4O4S/c20-18(21,22)12-2-8-16(27-10-12)33-13-3-5-14(6-4-13)34(31,32)29-28-17(30)11-1-7-15(26-9-11)19(23,24)25/h1-10,29H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGIUQBDQYUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)NNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)


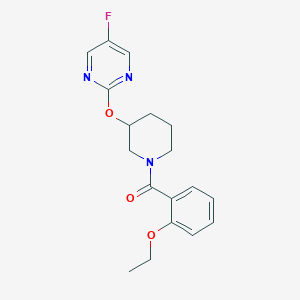
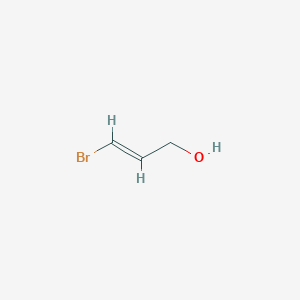
![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)
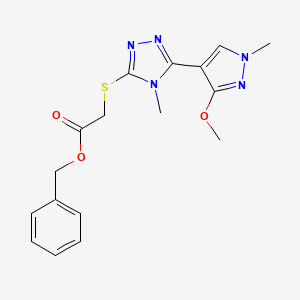
![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
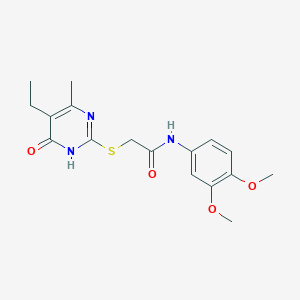
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

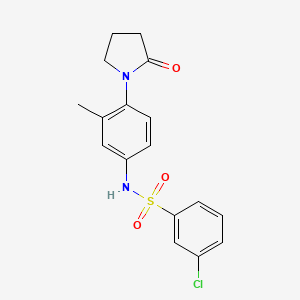
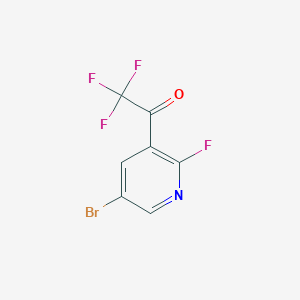
![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)